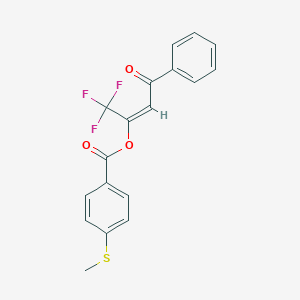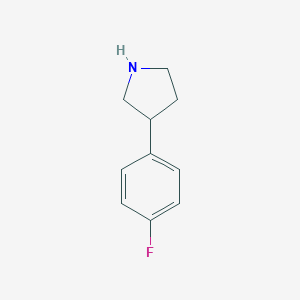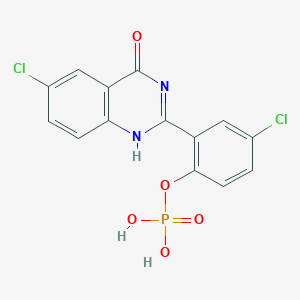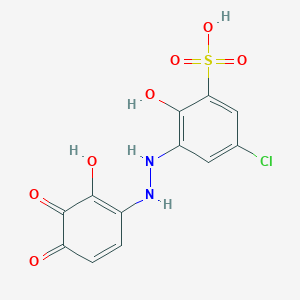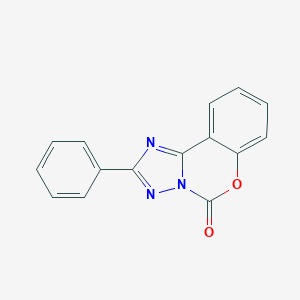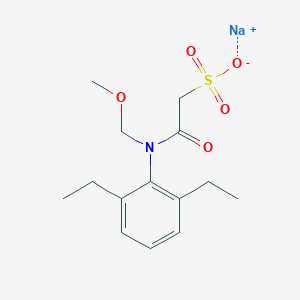![molecular formula C10H17NO3 B131346 Tert-butyl N-[(E,2S)-5-oxopent-3-en-2-yl]carbamate CAS No. 147317-32-6](/img/structure/B131346.png)
Tert-butyl N-[(E,2S)-5-oxopent-3-en-2-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-[(E,2S)-5-oxopent-3-en-2-yl]carbamate, also known as TBOA, is a chemical compound that has gained significant attention in the field of neuroscience research. This compound is a potent inhibitor of glutamate transporters, which are responsible for removing glutamate from the synaptic cleft. Glutamate is the primary excitatory neurotransmitter in the brain, and its dysregulation has been implicated in several neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease.
Mécanisme D'action
Tert-butyl N-[(E,2S)-5-oxopent-3-en-2-yl]carbamate acts as a non-competitive inhibitor of glutamate transporters, specifically the excitatory amino acid transporter 2 (EAAT2). EAAT2 is responsible for removing the majority of glutamate from the synaptic cleft, and its dysfunction has been implicated in several neurological disorders. Tert-butyl N-[(E,2S)-5-oxopent-3-en-2-yl]carbamate binds to the transporter and prevents it from functioning properly, leading to an accumulation of extracellular glutamate.
Effets Biochimiques Et Physiologiques
The increase in extracellular glutamate levels caused by Tert-butyl N-[(E,2S)-5-oxopent-3-en-2-yl]carbamate has several biochemical and physiological effects. In vitro studies have shown that Tert-butyl N-[(E,2S)-5-oxopent-3-en-2-yl]carbamate can induce neuronal death in a dose-dependent manner. It has also been shown to increase the production of reactive oxygen species (ROS), which can cause oxidative damage to cells. In vivo studies have shown that Tert-butyl N-[(E,2S)-5-oxopent-3-en-2-yl]carbamate can induce seizures and increase the susceptibility to seizures in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Tert-butyl N-[(E,2S)-5-oxopent-3-en-2-yl]carbamate in lab experiments is its potency as a glutamate transporter inhibitor. It is much more potent than other inhibitors such as L-trans-pyrrolidine-2,4-dicarboxylate (PDC), which allows for a more robust and reliable effect. However, this potency also presents a limitation, as high concentrations of Tert-butyl N-[(E,2S)-5-oxopent-3-en-2-yl]carbamate can induce excitotoxicity and neuronal death. Additionally, the effects of Tert-butyl N-[(E,2S)-5-oxopent-3-en-2-yl]carbamate are not specific to EAAT2 and can also inhibit other glutamate transporters, which can complicate the interpretation of results.
Orientations Futures
There are several future directions for the use of Tert-butyl N-[(E,2S)-5-oxopent-3-en-2-yl]carbamate in neuroscience research. One area of interest is the role of glutamate dysregulation in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Tert-butyl N-[(E,2S)-5-oxopent-3-en-2-yl]carbamate could be used to study the effects of glutamate dysregulation on neuronal death and oxidative damage in these diseases. Another area of interest is the development of more specific glutamate transporter inhibitors that target only EAAT2. This would allow for a more targeted approach to studying the role of EAAT2 in neurological disorders. Finally, the development of Tert-butyl N-[(E,2S)-5-oxopent-3-en-2-yl]carbamate derivatives with improved potency and specificity could lead to more effective treatments for glutamate dysregulation-related disorders.
Méthodes De Synthèse
The synthesis of Tert-butyl N-[(E,2S)-5-oxopent-3-en-2-yl]carbamate involves the reaction of tert-butyl carbamate with 5-oxopent-3-en-2-yl bromide. The reaction is carried out in the presence of a base such as potassium carbonate, and the product is purified using column chromatography. The yield of Tert-butyl N-[(E,2S)-5-oxopent-3-en-2-yl]carbamate is typically around 50%, and the compound is stable under normal laboratory conditions.
Applications De Recherche Scientifique
Tert-butyl N-[(E,2S)-5-oxopent-3-en-2-yl]carbamate has been used extensively in neuroscience research to study the role of glutamate transporters in various neurological disorders. It has been shown to inhibit glutamate transporters in a dose-dependent manner, leading to an increase in extracellular glutamate levels. This increase in glutamate levels can cause excitotoxicity, which is the process by which neurons are damaged and killed due to excessive stimulation. Tert-butyl N-[(E,2S)-5-oxopent-3-en-2-yl]carbamate has been used to study the effects of glutamate dysregulation in epilepsy, stroke, and traumatic brain injury.
Propriétés
Numéro CAS |
147317-32-6 |
|---|---|
Nom du produit |
Tert-butyl N-[(E,2S)-5-oxopent-3-en-2-yl]carbamate |
Formule moléculaire |
C10H17NO3 |
Poids moléculaire |
199.25 g/mol |
Nom IUPAC |
tert-butyl N-[(E,2S)-5-oxopent-3-en-2-yl]carbamate |
InChI |
InChI=1S/C10H17NO3/c1-8(6-5-7-12)11-9(13)14-10(2,3)4/h5-8H,1-4H3,(H,11,13)/b6-5+/t8-/m0/s1 |
Clé InChI |
ZEUFPGBWKQBRLS-GJIOHYHPSA-N |
SMILES isomérique |
C[C@@H](/C=C/C=O)NC(=O)OC(C)(C)C |
SMILES |
CC(C=CC=O)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(C=CC=O)NC(=O)OC(C)(C)C |
Synonymes |
Carbamic acid, (1-methyl-4-oxo-2-butenyl)-, 1,1-dimethylethyl ester, [S-(E)]- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



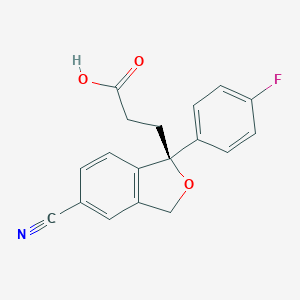
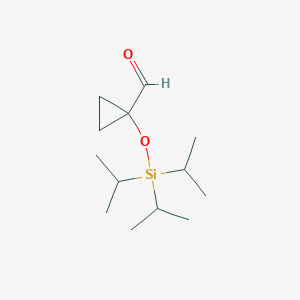
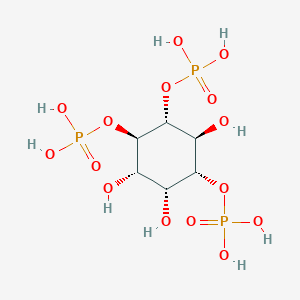
![N-[5-Chloro-2-(chloroacetyl)phenyl]acetamide](/img/structure/B131270.png)
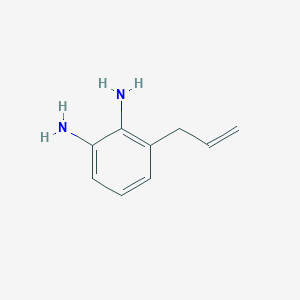
![1-(1-Azabicyclo[3.2.1]oct-3-en-3-yl)ethanone](/img/structure/B131277.png)
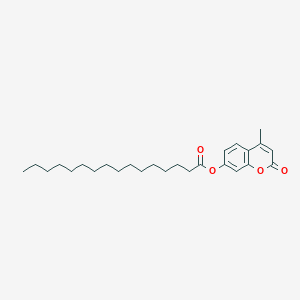
![9-hydroxydibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B131281.png)
